
N-(3-Fluorophenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenyl)-3,3-diphenylpropanamide, also known as FDP, is a synthetic compound used in scientific research. It belongs to the class of compounds called amides and has been found to have potential applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of N-(3-Fluorophenyl)-3,3-diphenylpropanamide is not fully understood, but it is thought to act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been found to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters in the brain, which may contribute to its effects on the central nervous system. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have a low toxicity profile, which makes it a potentially useful compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments is its low toxicity profile. This makes it a potentially useful compound for further study. However, one of the limitations of using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide.
Direcciones Futuras
There are a number of future directions for research on N-(3-Fluorophenyl)-3,3-diphenylpropanamide. One area of research could be the development of N-(3-Fluorophenyl)-3,3-diphenylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research could be the investigation of the potential use of N-(3-Fluorophenyl)-3,3-diphenylpropanamide in the treatment of cancer. Further studies are also needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide in various applications.
Conclusion
In conclusion, N-(3-Fluorophenyl)-3,3-diphenylpropanamide is a synthetic compound with potential applications in various fields of scientific research. It has been found to have anti-inflammatory and central nervous system effects, as well as potential applications in the treatment of cancer. While there are limitations to using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments, its low toxicity profile makes it a potentially useful compound for further study. Further research is needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide, as well as to investigate its potential use in various applications.
Métodos De Síntesis
The synthesis of N-(3-Fluorophenyl)-3,3-diphenylpropanamide involves the reaction of 3-fluorophenylacetic acid with benzylmagnesium chloride to form 3-fluorophenylpropan-1-ol. This is then reacted with benzophenone in the presence of a Lewis acid catalyst to form N-(3-Fluorophenyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C21H18FNO |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H18FNO/c22-18-12-7-13-19(14-18)23-21(24)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,23,24) |
Clave InChI |
JWDCCKHRKRXACD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



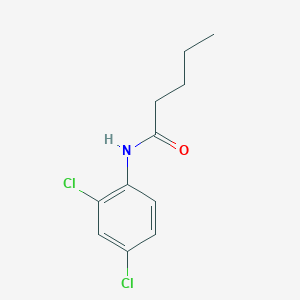
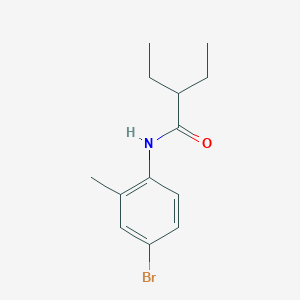
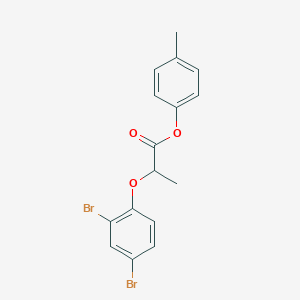
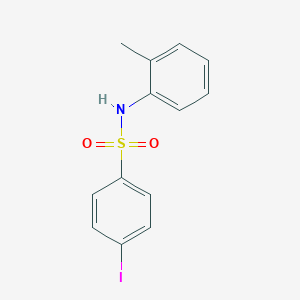

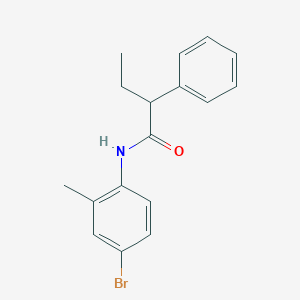
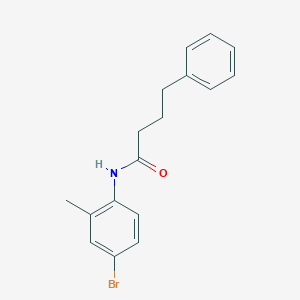
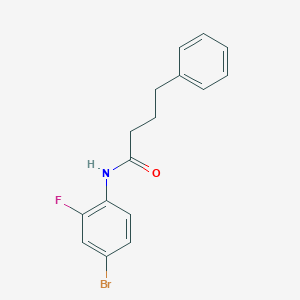

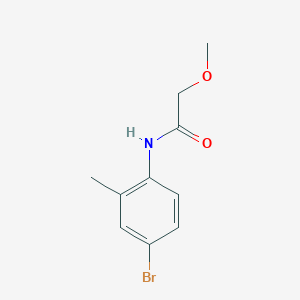

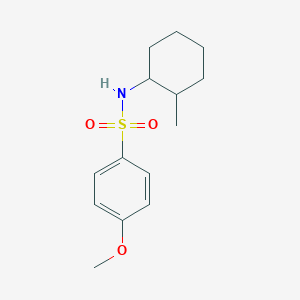
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)
